molecular formula C10H20FN B13209092 4-tert-Butyl-2-fluorocyclohexan-1-amine

4-tert-Butyl-2-fluorocyclohexan-1-amine

Cat. No.: B13209092
M. Wt: 173.27 g/mol
InChI Key: XXVHDJVILHOGBB-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-fluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a fluorine atom, and an amine group

Preparation Methods

The synthesis of 4-tert-Butyl-2-fluorocyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

Chemical Reactions Analysis

4-tert-Butyl-2-fluorocyclohexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can undergo reduction reactions to form amines with different degrees of substitution.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Scientific Research Applications

4-tert-Butyl-2-fluorocyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, while the tert-butyl group can influence its steric and electronic properties. These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

4-tert-Butyl-2-fluorocyclohexan-1-amine can be compared with other similar compounds, such as:

    4-tert-Butylcyclohexan-1-amine: Lacks the fluorine atom, which can result in different reactivity and biological activity.

    2-Fluorocyclohexan-1-amine: Lacks the tert-butyl group, which can influence its steric properties and interactions with molecular targets.

    Cyclohexan-1-amine: Lacks both the tert-butyl and fluorine substituents, resulting in different chemical and biological properties.

The unique combination of the tert-butyl group and the fluorine atom in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H20FN

Molecular Weight

173.27 g/mol

IUPAC Name

4-tert-butyl-2-fluorocyclohexan-1-amine

InChI

InChI=1S/C10H20FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9H,4-6,12H2,1-3H3

InChI Key

XXVHDJVILHOGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)F)N

Origin of Product

United States

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